molecular formula C21H16Cl2FNO B287103 N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

Cat. No. B287103
M. Wt: 388.3 g/mol
InChI Key: KOWKHYHXISONPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, also known as DFP-10825, is a novel small molecule that has shown potential in various scientific research applications.

Mechanism of Action

N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide works by inhibiting the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. By inhibiting this enzyme, N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity and the increase in acetylcholine levels in the brain. Additionally, N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide in lab experiments is its specificity for acetylcholinesterase inhibition. Additionally, N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide in scientific research. One potential direction is the development of N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide and its potential applications in the treatment of neurodegenerative diseases. Finally, the use of N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide in combination with other drugs or therapies may also be explored as a potential treatment option.

Synthesis Methods

N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis involves the reaction of 2-fluoro[1,1'-biphenyl]-4-ylboronic acid with 2,3-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-(dimethylamino)ethylamine and purified to obtain N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been shown to have potential in various scientific research applications, including the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting acetylcholinesterase, N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.

properties

Product Name

N-(2,3-dichlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

Molecular Formula

C21H16Cl2FNO

Molecular Weight

388.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H16Cl2FNO/c1-13(21(26)25-19-9-5-8-17(22)20(19)23)15-10-11-16(18(24)12-15)14-6-3-2-4-7-14/h2-13H,1H3,(H,25,26)

InChI Key

KOWKHYHXISONPB-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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